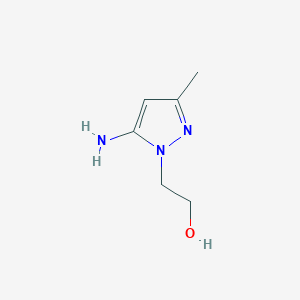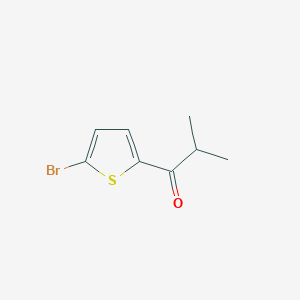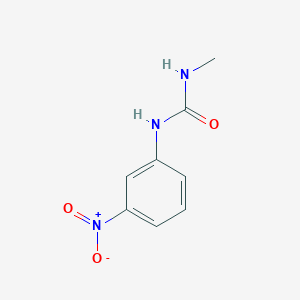
3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their biological activities. In the context of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine, although not directly synthesized in the provided studies, related compounds provide insight into potential synthetic routes. For instance, a general method for synthesizing 3-amino-1H-1,2,4-triazoles involves a one-pot process starting from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines, which includes formimidamide formation followed by a thermal monocyclic rearrangement . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. The FT-IR, HOMO-LUMO, NBO, and MEP analysis of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, reveals that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . This information can be extrapolated to the compound of interest, indicating that the ethylsulfanyl and thiophenyl groups could influence the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of triazole derivatives is influenced by their molecular structure. The presence of sulfur atoms in the molecule suggests potential for nucleophilic substitution reactions, as seen in the synthesis of S-substituted derivatives of triazole-thiones . The ethylsulfanyl group in the compound of interest may undergo similar reactions under appropriate conditions, leading to a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined by their functional groups and molecular geometry. For example, the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione shows that the theoretical vibrational frequencies and chemical shift values agree well with experimental values, and the nonlinear optical properties are significant . These findings suggest that the compound of interest may also exhibit distinct physical and chemical properties, which could be explored through computational and experimental techniques.
Biological Activities
Triazole derivatives are known for their diverse biological activities. The compound 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has shown potent and selective serotonin 5-HT6 receptor antagonism . Although the compound of interest is not directly studied, the presence of the triazole core and sulfur-containing groups could imply potential biological activities, such as anti-tuberculostic activity, as predicted for a related compound . Further biological evaluation would be necessary to confirm these activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : A study demonstrated the synthesis of novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, highlighting their antioxidative activity (Tumosienė et al., 2014).
- Characterization and Synthesis : Another study focused on the synthesis and characterization of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, noting their antimicrobial activities (Kaneria et al., 2016).
- Iminophosphorane Synthesis : A process involving ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate was detailed for efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones (Sun et al., 2010).
Biological and Pharmacological Studies
- Antimicrobial Activities : Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was explored, with a focus on evaluating their antimicrobial activities (Bayrak et al., 2009).
- Antituberculous Agent Analogs : Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized for evaluation as antituberculous agents (Titova et al., 2019).
- Antileishmanial Activity and Theoretical Calculations : A study focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, supplemented by theoretical Density Functional Theory (DFT) calculations (Süleymanoğlu et al., 2017).
Advanced Applications
- Microwave-Assisted Fries Rearrangement : A catalyst- and solvent-free synthesis approach for 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was developed, showcasing advanced techniques in chemical synthesis (Moreno-Fuquen et al., 2019).
- Cancer Cell Migration and Growth Studies : The effect of 1,2,4-Triazole-3-thiol derivatives with a hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids was examined (Šermukšnytė et al., 2022).
Propriétés
IUPAC Name |
3-ethylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-2-13-8-11-10-7(12(8)9)6-4-3-5-14-6/h3-5H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQTJQKRFIQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217469 |
Source


|
| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine | |
CAS RN |
118158-92-2 |
Source


|
| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118158-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)








![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)


